(3-methyl-1H-indol-6-yl)boronic acid
Overview
Description
(3-methyl-1H-indol-6-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a 3-methyl-1H-indole moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . For (3-methyl-1H-indol-6-yl)boronic acid, the synthesis typically involves the reaction of 3-methyl-1H-indole with a boronic ester under basic conditions .
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration techniques, where a borane reagent is added across an unsaturated bond, such as an alkene or alkyne . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-methyl-1H-indol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using hydroxylamine.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydroxylamine at room temperature.
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halide.
Major Products:
Phenols: From oxidation reactions.
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Scientific Research Applications
(3-methyl-1H-indol-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for (3-methyl-1H-indol-6-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Uniqueness: (3-methyl-1H-indol-6-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications where specific structural features are required .
Properties
IUPAC Name |
(3-methyl-1H-indol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGNVVDDGOIIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=CN2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282102 | |
Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361233-94-4 | |
Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361233-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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